N-(4-ethoxyphenyl)-N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thiophene-2-sulfonamide
Description
N-(4-ethoxyphenyl)-N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thiophene-2-sulfonamide (CAS: 1251559-80-4) is a sulfonamide derivative characterized by a thiophene-2-sulfonamide core substituted with two 4-ethoxyphenyl groups and a 5-methyl-1,3-oxazole ring. Its molecular formula is C₂₄H₂₄N₂O₅S₂, with a molecular weight of 484.6 g/mol . The structure features a sulfonamide bridge connecting a thiophene ring to an oxazole moiety, which is further substituted with methyl and 4-ethoxyphenyl groups. The compound’s Smiles string is CCOc1ccc(-c2nc(CN(c3ccc(OC)cc3)S(=O)(=O)c3cccs3)c(C)o2)cc1, highlighting its complex heterocyclic architecture .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-N-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5S2/c1-4-30-21-12-8-19(9-13-21)25-26-23(18(3)32-25)17-27(34(28,29)24-7-6-16-33-24)20-10-14-22(15-11-20)31-5-2/h6-16H,4-5,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHXDOJOPFSCAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CN(C3=CC=C(C=C3)OCC)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound features a thiophene ring, oxazole moiety, and sulfonamide group, which are known to influence its biological activity. The presence of the ethoxyphenyl groups enhances lipophilicity, potentially improving membrane permeability.
Molecular Formula
- Molecular Formula: CHNOS
- Molecular Weight: 396.48 g/mol
Research indicates that compounds with similar structural motifs often exhibit various biological activities such as:
- Inhibition of Enzymes: Many thiophene sulfonamides act as inhibitors of specific kinases, including c-Jun N-terminal kinases (JNKs), which play critical roles in cell signaling pathways related to inflammation and apoptosis .
- Antimicrobial Properties: Sulfonamides are traditionally known for their antibacterial properties, which may extend to this compound through similar mechanisms.
- Anti-inflammatory Effects: Compounds targeting inflammatory pathways can provide therapeutic benefits in conditions such as rheumatoid arthritis and multiple sclerosis .
Case Studies and Research Findings
-
JNK Inhibition:
- A study highlighted the design of thiophene sulfonamides that effectively inhibit JNK pathways, showcasing protective effects against neuronal cell death in models of neurodegenerative diseases . This suggests that N-(4-ethoxyphenyl)-N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thiophene-2-sulfonamide may share similar inhibitory properties.
- Antimicrobial Activity:
- Anti-inflammatory Studies:
Comparative Biological Activity of Thiophene Sulfonamides
Comparison with Similar Compounds
Table 1: Structural Comparison of Sulfonamide Derivatives
Key Observations:
Heterocyclic Core :
- The target compound’s oxazole-thiophene-sulfonamide scaffold is distinct from triazole-based analogs (e.g., compounds [7–9] in ) . Triazoles exhibit tautomerism (thione ↔ thiol), which is absent in the rigid oxazole system .
- Compared to N-benzyl-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine , the target compound replaces the sulfonyl group with a sulfonamide and substitutes benzyl with dual ethoxyphenyl groups.
Substituent Effects: The 4-ethoxyphenyl groups in the target compound increase steric bulk and lipophilicity compared to the 4-methoxyphenyl group in N-(4-Methoxyphenyl)benzenesulfonamide . Fluorine substituents in triazole derivatives (e.g., 2,4-difluorophenyl in ) introduce electron-withdrawing effects, contrasting with the electron-donating ethoxy groups in the target compound .
Sulfonamide vs. Sulfonyl :
- The sulfonamide group (–SO₂NH–) in the target compound enables hydrogen bonding, unlike sulfonyl (–SO₂–) groups in compounds from and . This difference may influence solubility and biological target interactions .
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